molecular formula C14H18BNO2 B13660751 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

Cat. No.: B13660751
M. Wt: 243.11 g/mol
InChI Key: MWSIJUILRVWOAO-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine: is an organic compound that features a boronic ester group attached to an indolizine ring. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine typically involves the borylation of indolizine derivatives. One common method includes the reaction of indolizine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., THF, toluene)

    Inert atmosphere: (e.g., nitrogen or argon)

Major Products:

    Biaryl compounds: from Suzuki-Miyaura reactions

    Organoboron intermediates: from hydroboration reactions

Mechanism of Action

The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is unique due to its indolizine ring, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C14H18BNO2

Molecular Weight

243.11 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-5-7-11-8-6-10-16(11)12/h5-10H,1-4H3

InChI Key

MWSIJUILRVWOAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CN23

Origin of Product

United States

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